2-[4-imino-5,6-dimethyl-3-(pyridin-4-ylmethyl)-3,4-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]ethanol
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Overview
Description
2-[4-Imino-5,6-dimethyl-3-(4-pyridylmethyl)-3,4-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]-1-ethanol is a complex organic compound featuring a pyrrolo[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-imino-5,6-dimethyl-3-(4-pyridylmethyl)-3,4-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]-1-ethanol typically involves multi-step organic reactions. One common approach is the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization under reflux conditions . The reaction conditions often involve the use of solvents like xylene and bases such as sodium methoxide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-[4-Imino-5,6-dimethyl-3-(4-pyridylmethyl)-3,4-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]-1-ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). Reaction conditions often involve refluxing in solvents like xylene or butanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-[4-Imino-5,6-dimethyl-3-(4-pyridylmethyl)-3,4-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]-1-ethanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly cyclin-dependent kinases (CDKs).
Medicine: Explored for its anticancer properties due to its ability to inhibit CDK2/cyclin A2.
Mechanism of Action
The compound exerts its effects primarily through inhibition of specific enzymes. For instance, it has been shown to inhibit CDK2/cyclin A2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . The molecular targets include the active sites of these enzymes, where the compound binds and prevents their normal function.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrido[2,3-d]pyrimidin-7-one: Noteworthy for its tyrosine kinase inhibition properties.
Uniqueness
2-[4-Imino-5,6-dimethyl-3-(4-pyridylmethyl)-3,4-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]-1-ethanol is unique due to its specific structural features that allow it to effectively inhibit CDK2/cyclin A2. This specificity makes it a promising candidate for targeted cancer therapies.
Properties
Molecular Formula |
C16H19N5O |
---|---|
Molecular Weight |
297.35 g/mol |
IUPAC Name |
2-[4-imino-5,6-dimethyl-3-(pyridin-4-ylmethyl)pyrrolo[2,3-d]pyrimidin-7-yl]ethanol |
InChI |
InChI=1S/C16H19N5O/c1-11-12(2)21(7-8-22)16-14(11)15(17)20(10-19-16)9-13-3-5-18-6-4-13/h3-6,10,17,22H,7-9H2,1-2H3 |
InChI Key |
QPDCHRYITBOMFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C(=N)N(C=N2)CC3=CC=NC=C3)CCO)C |
Origin of Product |
United States |
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